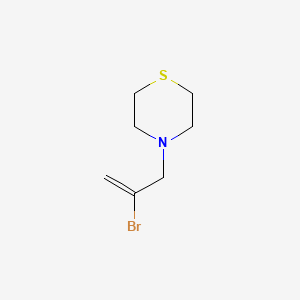

2-Bromo-3-(4-thiomorpholino)prop-1-ene

Descripción

2-Bromo-3-(4-thiomorpholino)prop-1-ene (CAS RN: 1306746-93-9) is a brominated alkene derivative featuring a thiomorpholino substituent. Thiomorpholine, a sulfur-containing heterocycle, replaces the oxygen atom in morpholine with sulfur, conferring distinct electronic and steric properties. This compound, with a molecular formula of C₇H₁₁BrNS, is listed in commercial catalogs with a purity of 95% . The bromine atom and thiomorpholino group make it a candidate for nucleophilic substitution or cross-coupling reactions, relevant in pharmaceutical and materials chemistry.

Propiedades

IUPAC Name |

4-(2-bromoprop-2-enyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNS/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZLDVGNYIEZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCSCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-thiomorpholino)prop-1-ene typically involves the reaction of 3-bromo-1-propene with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-(4-thiomorpholino)prop-1-ene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the propene group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Major Products Formed

Nucleophilic Substitution: Various substituted thiomorpholine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated alkanes.

Aplicaciones Científicas De Investigación

2-Bromo-3-(4-thiomorpholino)prop-1-ene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-(4-thiomorpholino)prop-1-ene involves its interaction with various molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in nucleophilic substitution reactions, and its thiomorpholine ring can undergo oxidation or reduction, affecting its overall activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-bromo-3-(4-thiomorpholino)prop-1-ene, enabling comparative analysis of their reactivity, applications, and physicochemical properties.

Functional Group and Substituent Analysis

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The perfluorinated compound (C₄F₈) is highly electron-deficient due to fluorine substituents, contrasting with the electron-rich thiomorpholino group in the target compound .

- Halogen Diversity: Bromine in the target compound offers milder reactivity compared to chlorine in organoarsenic analogs (e.g., Bis(2-chlorovinyl)chloroarsine), which are notorious for high toxicity and vesicant properties .

- Sulfur Functionality: Thiomorpholino (S-containing) and thiomethyl groups (e.g., in 4-bromo-2-(thiomethyl)thiazole) enhance nucleophilicity but differ in steric bulk, affecting regioselectivity in reactions .

Research Findings and Methodological Insights

Structural and Crystallographic Data

- While crystallographic data for the target compound is unavailable, related β-amino ketones exhibit distorted tetrahedral configurations at asymmetric carbons, with bond angles ranging from 107.92° to 114.69° . Such data underscore the influence of substituents on molecular geometry.

Actividad Biológica

2-Bromo-3-(4-thiomorpholino)prop-1-ene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a thiomorpholine group, which are known to influence its reactivity and biological interactions. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiomorpholine moiety may enhance the compound's solubility and permeability, facilitating its interaction with biological membranes and proteins.

Target Interactions

Research indicates that compounds with thiomorpholine groups often exhibit interactions with:

- Enzymes : Potential inhibition of key metabolic enzymes.

- Receptors : Modulation of receptor activity affecting signaling pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of thiomorpholine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, revealing significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound was tested against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The observed IC50 values indicate that the compound has potential as an anticancer agent, particularly in cervical and breast cancer models.

Case Studies

Several case studies have explored the efficacy of thiomorpholine derivatives in clinical settings. For instance, a recent clinical trial investigated the use of a related thiomorpholine compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.